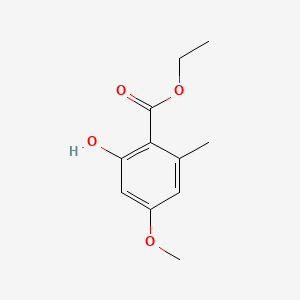

Ethyl everninate

説明

Structure

3D Structure

特性

CAS番号 |

6110-36-7 |

|---|---|

分子式 |

C11H14O4 |

分子量 |

210.23 g/mol |

IUPAC名 |

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3 |

InChIキー |

PJOOIAZRUIIQMU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

他のCAS番号 |

6110-36-7 |

製品の起源 |

United States |

Foundational & Exploratory

Ethyl Everninate: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate is a naturally occurring monoaromatic phenol (B47542) derivative found in certain lichen species. As a secondary metabolite, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the potential biological activities associated with this class of compounds. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and a summary of relevant quantitative data.

Natural Source

The principal natural source of this compound is the lichen Evernia prunastri , commonly known as oakmoss.[1][2] This fruticose lichen species is widely distributed in the Northern Hemisphere and is a well-documented producer of a variety of secondary metabolites, including this compound. While other lichen genera such as Ramalina are known to produce a diverse array of phenolic compounds, Evernia prunastri remains the most cited and commercially relevant source for substances associated with oakmoss absolute, including this compound.

Extraction and Isolation of this compound

The isolation of this compound from Evernia prunastri involves a multi-step process that begins with the extraction of the lichen thalli, followed by chromatographic separation and purification of the target compound.

Extraction of Secondary Metabolites from Evernia prunastri

The initial step involves the extraction of a broad range of secondary metabolites from the dried and powdered lichen material. The choice of solvent is crucial and is typically based on the polarity of the target compounds. For this compound and other related phenolic compounds in Evernia prunastri, solvents of moderate polarity are effective.

Experimental Protocol: Solvent Extraction of Evernia prunastri

-

Preparation of Lichen Material: Air-dry the collected Evernia prunastri thalli and grind them into a fine powder to increase the surface area for solvent penetration.

-

Solvent Selection: Ethyl acetate (B1210297) is a commonly used solvent for the extraction of depsides and other phenolic compounds from Evernia prunastri.[1][3] Acetone and methanol (B129727) have also been shown to be effective in extracting a wide range of secondary metabolites from lichens.[4]

-

Extraction Procedure (Maceration): a. Submerge the powdered lichen material in the selected solvent (e.g., ethyl acetate) at a solid-to-solvent ratio of approximately 1:10 (w/v). b. Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction. c. Filter the mixture to separate the solvent extract from the solid lichen residue. d. Repeat the extraction process with fresh solvent to maximize the yield of the crude extract.

-

Solvent Evaporation: Combine the filtered extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation of this compound by Column Chromatography

The crude extract obtained from the solvent extraction is a complex mixture of various compounds. Column chromatography is a standard and effective method for the separation and purification of individual components from this mixture.

Experimental Protocol: Column Chromatographic Isolation of this compound

-

Preparation of the Stationary Phase: a. Select silica (B1680970) gel (60-120 mesh) as the stationary phase. The amount of silica gel used is typically 50-100 times the weight of the crude extract to be separated. b. Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane). c. Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free packing.

-

Sample Loading: a. Dissolve the crude extract in a minimal amount of the mobile phase or a suitable volatile solvent. b. Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder. c. Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: a. Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution. b. A common starting mobile phase for the separation of lichen metabolites is a mixture of hexane (B92381) and ethyl acetate. The ratio can be optimized based on preliminary Thin Layer Chromatography (TLC) analysis. For compounds of moderate polarity like this compound, a gradient of increasing ethyl acetate in hexane is appropriate.

-

Fraction Collection and Analysis: a. Collect the eluate in small fractions. b. Monitor the composition of each fraction using TLC. A suitable developing solvent system for TLC analysis of Evernia prunastri extracts is a mixture of cyclohexane, ethyl acetate, and acetic acid. c. Visualize the separated spots on the TLC plates under UV light (254 nm). d. Combine the fractions containing the pure this compound.

-

Final Purification: a. Evaporate the solvent from the combined pure fractions to yield the isolated this compound. b. The purity of the isolated compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Quantitative data on the extraction and isolation of this compound is not extensively reported in the literature. However, data from related extractions of Evernia prunastri can provide valuable insights.

| Parameter | Value | Source Organism | Extraction Solvent | Method | Reference |

| Dry Extract Yield | 19.54% | Evernia prunastri | Ethyl Acetate | Maceration | |

| Total Phenolic Content | 22.11 mg GAE/g dw | Evernia prunastri | Ethyl Acetate | Maceration | |

| Total Flavonoid Content | 13.64 mg RE/g dw | Evernia prunastri | Ethyl Acetate | Maceration |

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; dw: dry weight

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Evernia prunastri.

Conclusion

This technical guide outlines the primary natural source and a detailed, practical approach for the extraction and isolation of this compound. The methodologies described are based on established principles of natural product chemistry and can be adapted and optimized by researchers for their specific laboratory settings. The provided quantitative data offers a baseline for expected yields and compound class concentrations in crude extracts of Evernia prunastri. Further research is warranted to fully elucidate the bioactivity and therapeutic potential of this interesting lichen metabolite.

References

- 1. Chemical Profiling and In Vitro Evaluation of Bioactive Properties of Evernia prunastri Extract: Implications for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies | MDPI [mdpi.com]

The Biosynthesis of Ethyl Everninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate, a naturally occurring phenolic compound, is a significant secondary metabolite found in various lichens, most notably oakmoss (Evernia prunastri)[1][2]. It belongs to the family of orsellinic acid derivatives, which are known for their diverse biological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, presenting the current understanding of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to its study.

Core Biosynthetic Pathway: From Central Metabolism to Orsellinic Acid

The biosynthesis of this compound commences with the formation of its core structural component, orsellinic acid. This process is a classic example of a polyketide synthesis pathway, utilizing fundamental building blocks from central metabolism.

The synthesis of orsellinic acid is catalyzed by a polyketide synthase (PKS). Both Type I and Type III PKSs have been implicated in the formation of orsellinic acid in various organisms[3][4][5]. The reaction involves the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA itself is derived from the carboxylation of acetyl-CoA, a critical precursor linking this pathway to primary metabolism.

The overall reaction for the formation of orsellinic acid can be summarized as:

1 Acetyl-CoA + 3 Malonyl-CoA → Orsellinic Acid + 4 CoASH + 3 CO2

Key Enzyme: Orsellinic Acid Synthase (OAS)

Orsellinic acid synthase is the central enzyme in this pathway. Fungal and bacterial OAS are typically iterative Type I PKSs, large multi-domain enzymes that catalyze the sequential condensation of acyl-CoA units. In contrast, plant-derived OAS are often Type III PKSs, which are smaller, dimeric enzymes. The domain architecture of a typical fungal Type I OAS includes a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, which work in a coordinated fashion to assemble the polyketide chain.

The Elusive Ethylation Step: Formation of this compound

The final step in the biosynthesis of this compound is the esterification of the carboxylic acid group of orsellinic acid with ethanol (B145695). While the presence of this compound in organisms like Evernia prunastri is well-documented, the specific enzyme responsible for this ethylation reaction has not been definitively identified in the scientific literature to date.

Based on known biochemical reactions, two primary enzymatic mechanisms are plausible for this transformation:

-

Alcohol Acyltransferase (AAT) Activity: AATs are a class of enzymes known to catalyze the formation of esters by transferring an acyl group from an acyl-CoA to an alcohol. In this proposed mechanism, orsellinic acid would first need to be activated to orsellinyl-CoA. An AAT could then catalyze the transfer of the orsellinyl group to ethanol, forming this compound and releasing Coenzyme A.

-

Esterase-Mediated Esterification (Reverse Hydrolysis): Some esterases can catalyze the reverse reaction of hydrolysis, particularly in environments with low water activity and high substrate concentrations. It is conceivable that an esterase present in the lichen could catalyze the direct condensation of orsellinic acid and ethanol to form this compound.

Further research, including genome mining of Evernia prunastri and biochemical characterization of candidate enzymes, is required to elucidate the precise mechanism of this crucial step.

Quantitative Data

Quantitative data for the complete biosynthetic pathway of this compound is limited due to the challenges in studying lichen biochemistry and the yet-to-be-identified ethylating enzyme. However, some kinetic parameters for a plant-derived orcinol (B57675) synthase (ORS), which is closely related to orsellinic acid synthase, have been reported and are presented here for comparative purposes.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Orcinol Synthase (ORS) from Rhododendron dauricum | Acetyl-CoA | 12 ± 1 | 0.030 ± 0.001 | 2,432 | |

| Orcinol Synthase (ORS) from Rhododendron dauricum | Malonyl-CoA | 7.9 ± 0.4 | - | - |

Table 1: Steady-state kinetic parameters for a plant Type III polyketide synthase involved in a related biosynthetic pathway. Data for a dedicated orsellinic acid synthase and the subsequent ethylation step are not yet available.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Orsellinic Acid Synthase (Fungal Type I PKS)

This protocol is a generalized procedure based on methods for the heterologous expression and purification of fungal polyketide synthases.

1. Gene Synthesis and Cloning:

- Codon-optimize the gene encoding the putative orsellinic acid synthase from the organism of interest for expression in Saccharomyces cerevisiae or Aspergillus niger.

- Synthesize the gene and clone it into a suitable yeast or fungal expression vector with an inducible promoter (e.g., GAL1 for yeast) and a C-terminal His-tag for purification.

2. Heterologous Expression:

- Transform the expression vector into the chosen host organism.

- Grow the recombinant strain in an appropriate selective medium to an optimal cell density (e.g., OD600 of 0.6-0.8 for yeast).

- Induce protein expression by adding the appropriate inducer (e.g., galactose for the GAL1 promoter) and continue cultivation at a lower temperature (e.g., 18-25°C) for 24-48 hours.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitor cocktail).

- Lyse the cells using a French press, sonication, or glass bead milling.

- Clarify the lysate by centrifugation.

- Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

- Perform buffer exchange and further purification using size-exclusion chromatography if necessary.

- Assess protein purity by SDS-PAGE.

Protocol 2: In Vitro Assay for Orsellinic Acid Synthase Activity

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate (B84403) buffer (pH 7.0)

- 1-5 µM purified orsellinic acid synthase

- 50 µM acetyl-CoA

- 150 µM malonyl-CoA

- 1 mM dithiothreitol (B142953) (DTT)

2. Reaction Incubation:

- Initiate the reaction by adding the enzyme to the reaction mixture.

- Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

3. Reaction Quenching and Product Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing 1% formic acid.

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the organic (ethyl acetate) layer.

- Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis:

- Resuspend the dried extract in a suitable solvent (e.g., methanol).

- Analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 3: HPLC-UV Method for the Quantification of Orsellinic Acid and this compound

1. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

- Example Gradient: 10-90% B over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25-30°C.

- Detection Wavelength: 270 nm (or a diode array detector scanning from 200-400 nm).

- Injection Volume: 10-20 µL.

2. Quantification:

- Prepare standard curves for orsellinic acid and this compound using commercially available standards of known concentrations.

- Quantify the compounds in the experimental samples by comparing their peak areas to the standard curves.

Visualizations of the Biosynthetic Pathway and Experimental Workflow

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for OAS characterization.

Conclusion and Future Directions

The biosynthesis of this compound proceeds through the well-established polyketide pathway to form the orsellinic acid core. However, the final ethylation step remains an area for active research. The identification and characterization of the enzyme responsible for this transformation will be key to fully understanding and potentially harnessing this biosynthetic pathway for the production of this compound and related compounds. The experimental protocols provided in this guide offer a framework for researchers to investigate these unanswered questions and to further explore the fascinating biochemistry of lichen secondary metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ethyl Everninate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound, is a secondary metabolite found in the lichen Evernia prunastri (oakmoss). As an atranol-like secondary metabolite, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound, along with detailed experimental workflows for its isolation and synthesis. Due to the limited availability of direct experimental data for this compound, this guide also incorporates inferred data from structurally similar compounds to provide a more complete profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential applications of this natural product.

Chemical Structure and Properties

This compound, with the systematic IUPAC name ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is an aromatic ester. Its chemical structure is characterized by a substituted benzene (B151609) ring with a hydroxyl group, a methoxy (B1213986) group, a methyl group, and an ethyl ester group.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Where direct experimental data is unavailable, values have been computed or inferred from closely related structures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| CAS Number | 6110-36-7 | [1] |

| Appearance | Inferred: White to off-white solid | General property of similar aromatic esters |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.151 g/cm³ | |

| Flash Point | 119.3 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and dimethyl formamide. | |

| LogP | 1.88590 |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (2H, singlet or two doublets).- Methoxy protons (3H, singlet).- Ethyl ester protons (quartet for -CH₂- and triplet for -CH₃).- Methyl group on the ring (3H, singlet).- Hydroxyl proton (1H, broad singlet). |

| ¹³C NMR | - Carbonyl carbon (~170 ppm).- Aromatic carbons (6 signals in the range of 100-165 ppm).- Methoxy carbon (~55 ppm).- Ethyl ester carbons (-CH₂- ~60 ppm, -CH₃ ~14 ppm).- Methyl group on the ring (~20-25 ppm). |

| IR (Infrared) Spectroscopy | - O-H stretch (broad, ~3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~3100-2850 cm⁻¹).- C=O stretch (ester, ~1720-1700 cm⁻¹).- C=C stretches (aromatic, ~1600-1450 cm⁻¹).- C-O stretches (ester and ether, ~1300-1000 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 210.- Fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z 165), ethyl group (-C₂H₅, m/z 181), and subsequent fragmentations of the aromatic ring. |

Experimental Protocols

Isolation from Evernia prunastri (Oakmoss)

This compound is a natural product that can be isolated from the lichen Evernia prunastri. A general workflow for its extraction and isolation is presented below.

Caption: A generalized workflow for the isolation of this compound.

Detailed Methodology:

-

Sample Preparation: Collect fresh Evernia prunastri and air-dry it in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the lichen into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: Macerate the powdered lichen material in a suitable organic solvent such as ethanol or acetone (B3395972) at room temperature for 24-48 hours with occasional stirring. The ratio of solvent to plant material should be sufficient to ensure complete immersion (e.g., 10:1 v/w).

-

Filtration and Concentration: Filter the mixture to separate the solvent extract from the solid lichen residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Isolation and Characterization: Fractions containing the compound of interest, identified by comparison with a standard or by spectroscopic analysis, are pooled and the solvent is evaporated. The purity of the isolated this compound is then confirmed using spectroscopic techniques such as NMR, MS, and IR.

Chemical Synthesis: Fischer Esterification

This compound can be synthesized in the laboratory through the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-4-methoxy-6-methylbenzoic acid, with ethanol in the presence of an acid catalyst.

Caption: A general workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxy-6-methylbenzoic acid in an excess of absolute ethanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

-

Characterization: The identity and purity of the synthesized this compound are confirmed by spectroscopic methods (NMR, MS, and IR).

Biological Activity and Potential Applications

While specific studies on the biological activities of this compound are limited, its structural similarity to other atranol-like secondary metabolites suggests a range of potential pharmacological effects. Many lichen-derived compounds exhibit antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

Table 3: Potential Biological Activities of this compound (Inferred)

| Activity | Potential Mechanism of Action | Relevant In Vitro Assays |

| Antioxidant | Scavenging of free radicals, chelation of metal ions. | DPPH assay, ABTS assay, FRAP assay. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB, MAPK). | Inhibition of NO production in macrophages, cytokine expression assays. |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes. | Minimum Inhibitory Concentration (MIC) assays against various bacteria and fungi. |

| Cytotoxic | Induction of apoptosis, inhibition of cell proliferation. | MTT assay, WST-1 assay against cancer cell lines. |

Signaling Pathways

Based on the activities of structurally related phenolic compounds, this compound may modulate key cellular signaling pathways involved in inflammation and cancer.

Caption: Hypothesized modulation of inflammatory signaling pathways.

It is plausible that this compound could inhibit the activation of transcription factors such as NF-κB and modulate the activity of mitogen-activated protein kinases (MAPKs), which are central regulators of the inflammatory response. Further research is required to validate these hypotheses.

Conclusion

This compound is a natural product with a well-defined chemical structure and interesting, albeit largely unexplored, biological potential. This technical guide provides a foundation for researchers by summarizing its known properties and providing detailed workflows for its isolation and synthesis. The inferred biological activities and potential mechanisms of action highlight the need for further investigation into the pharmacological properties of this compound. Future studies focusing on the specific biological evaluation of this compound are warranted to unlock its full therapeutic potential.

References

Spectroscopic Analysis of Ethyl Everninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl everninate (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a naturally occurring phenolic compound found in lichens, notably oakmoss (Evernia prunastri). As a derivative of everninic acid, it belongs to a class of compounds with potential biological activities, making its structural elucidation and characterization crucial for research and development. This technical guide provides a comprehensive overview of the spectroscopic data expected for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

-

Molecular Formula: C₁₁H₁₄O₄

-

Molecular Weight: 210.23 g/mol

-

CAS Number: 6110-36-7

Spectroscopic Data

Due to the limited availability of published spectra specifically for this compound, this section presents expected data based on the analysis of structurally similar aromatic esters. The provided tables summarize the anticipated chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | Ar-OH |

| ~6.3 - 6.5 | Multiplet | 2H | Aromatic CH |

| 4.41 | Quartet | 2H | -OCH₂CH₃ |

| 3.82 | Singlet | 3H | -OCH₃ |

| 2.45 | Singlet | 3H | Ar-CH₃ |

| 1.40 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172 | Quaternary | C=O (Ester) |

| ~165 | Quaternary | Aromatic C-O |

| ~162 | Quaternary | Aromatic C-O |

| ~140 | Quaternary | Aromatic C-CH₃ |

| ~110 | CH | Aromatic CH |

| ~100 | Quaternary | Aromatic C |

| ~98 | CH | Aromatic CH |

| ~62 | CH₂ | -OCH₂CH₃ |

| ~55 | CH₃ | -OCH₃ |

| ~24 | CH₃ | Ar-CH₃ |

| ~14 | CH₃ | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400 - 3100 (broad) | O-H stretch | Phenolic hydroxyl |

| 3050 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H |

| 1725 - 1705 | C=O stretch | Ester carbonyl |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1250 - 1150 | C-O stretch | Ester, Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Interpretation |

| 210 | [M]⁺ (Molecular ion) |

| 181 | [M - C₂H₅]⁺ |

| 165 | [M - OC₂H₅]⁺ |

| 153 | [M - COOC₂H₅]⁺ |

| 138 | [M - COOC₂H₅ - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational framework for the analytical characterization of this compound. While the provided spectral data are predicted based on analogous structures, the experimental workflows are robust and widely applicable for obtaining high-quality data for this and other small organic molecules. Accurate and comprehensive spectroscopic analysis is indispensable for confirming the identity, purity, and structure of chemical entities in drug discovery and development.

An In-Depth Technical Guide to Ethyl Everninate (CAS: 6110-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate (CAS 6110-36-7), a naturally occurring phenolic compound, is a secondary metabolite isolated from oakmoss (Evernia prunastri)[1]. Structurally identified as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, this small molecule has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, spectroscopic characterization, and reported biological activities. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound is an aromatic ester with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [2][3]. While comprehensive experimental data on its physical properties is limited, some key characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₄ | [2][3] |

| Molecular Weight | 210.23 g/mol | |

| IUPAC Name | ethyl 2-hydroxy-4-methoxy-6-methylbenzoate | |

| Synonyms | Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate | |

| CAS Number | 6110-36-7 | |

| Appearance | Solid (predicted) | |

| Melting Point | 129-132 °C (for the related compound Ethyl 2,4-dihydroxy-6-methylbenzoate) | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

The primary method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 2-hydroxy-4-methoxy-6-methylbenzoic acid.

Reaction Scheme:

References

The Bioactive Potential of Monoaromatic Lichen Compounds: A Technical Guide for Researchers

Introduction

Lichens, symbiotic organisms composed of a fungus and an alga or cyanobacterium, are prolific producers of a diverse array of secondary metabolites. Among these, monoaromatic compounds represent a class of structurally simple yet biologically potent molecules. These compounds, often derived from the orcinol (B57675) and β-orcinol core structures, have garnered significant interest in the scientific community for their wide range of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of monoaromatic lichen compounds, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.

Biological Activities of Monoaromatic Lichen Compounds

Monoaromatic compounds isolated from lichens have demonstrated a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutic agents.[1] These activities are attributed to their unique chemical structures, which allow them to interact with various biological targets.

Antimicrobial Activity

Several monoaromatic lichen compounds exhibit significant activity against a range of pathogenic bacteria and fungi.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Monoaromatic Lichen Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Orcinol | Staphylococcus aureus | 30-500 | [2] |

| Methyl orsellinate | Staphylococcus aureus | 30-500 | [2] |

| Ethyl orsellinate | Various microorganisms | 30-500 | [2] |

| Methyl β-orsellinate | Various microorganisms | 30-500 | |

| Methyl 3,5-dibromo-orsellinate (synthetic derivative) | Staphylococcus aureus | 4 | |

| Kanamycin (Positive Control) | Staphylococcus aureus | 4 |

Enzyme Inhibitory Activity

Monoaromatic lichen compounds have been shown to inhibit various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 2: α-Glucosidase Inhibitory Activity of Monoaromatic Lichen Compounds

| Compound | IC50 (µg/mL) | Reference |

| 3,5-dihydroxybenzoic acid | 24.0 - 171.1 | |

| 3,5-dihydroxybenzoate methyl | 24.0 - 171.1 | |

| 3,5-dihydroxy-4-methylbenzoic acid | 24.0 - 171.1 | |

| 3,5-dihydroxy-4-methoxylbenzoic acid | 24.0 | |

| 3-hydroxyorcinol | 24.0 - 171.1 | |

| Methyl hematommate | 24.0 - 171.1 | |

| Methyl 5-bromo-β-orsellinate (synthetic derivative) | 24.0 - 171.1 | |

| Methyl 3,5-dibromo-orsellinate (synthetic derivative) | 24.0 - 171.1 | |

| 3-bromo-D-montagnetol (synthetic derivative) | 24.0 - 171.1 | |

| 3,5-dibromo-D-montagnetol (synthetic derivative) | 24.0 - 171.1 | |

| Acarbose (Positive Control) | 317 |

Anticancer Activity

The cytotoxic effects of monoaromatic lichen compounds against various cancer cell lines have been documented. The IC50 value is a common metric to express the potency of a compound in inhibiting cancer cell growth.

Table 3: Anticancer Activity of Monoaromatic Lichen Compounds

| Compound | Cancer Cell Line | IC50 | Reference |

| Atranorin | Human melanoma (HTB-140) | - | |

| Atranorin | Human prostate cancer (DU-145, PC-3) | - | |

| Usnic acid | Human melanoma (HTB-140) | - | |

| Usnic acid | Human prostate cancer (DU-145, PC-3) | - | |

| Hexyl orsellinate | Brine shrimp lethality test | 31 µM | |

| Usnic acid | HeLa (cervical cancer) | 48.7 µM (24h) | |

| Usnic acid | A-549 (lung cancer) | 84 µM (24h) | |

| Usnic acid | MCF-7 (breast cancer) | 89 µM (24h) |

Anti-inflammatory Activity

Monoaromatic lichen compounds have demonstrated anti-inflammatory properties through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Table 4: Anti-inflammatory Activity of Monoaromatic Lichen Compounds

| Compound | Target | IC50 | Reference |

| Atranorin | Leukotriene B4 biosynthesis | 6.0 ± 0.4 µM | |

| Usnic Acid | COX-2 Inhibition | ~60% inhibition | |

| Imbricaric acid | mPGES-1 | 1.9 µM | |

| Imbricaric acid | 5-LOX | 5.3 µM | |

| Imbricaric acid | NF-κB | 2.0 µM | |

| Perlatolic acid | mPGES-1 | 0.4 µM | |

| Perlatolic acid | 5-LOX | 1.8 µM | |

| Perlatolic acid | NF-κB | 7.0 µM |

Antioxidant Activity

The antioxidant potential of monoaromatic lichen compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Table 5: Antioxidant Activity of Monoaromatic Lichen Compounds

| Compound/Extract | Assay | IC50 | Reference |

| Atranorin | DPPH radical scavenging | 39.31 µM | |

| Salazinic acid | DPPH radical scavenging | 12.14 µM | |

| Parmelia sulcata extract | DPPH radical scavenging | >750.0 µg/mL | |

| Evernia prunastri extract | DPPH radical scavenging | >2500.0 µg/mL | |

| Cladonia uncialis extract | DPPH radical scavenging | >2500.0 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Preparation of Inoculum: A fresh culture of the test microorganism is grown in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Test Compound: The monoaromatic lichen compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no compound), negative (broth only), and solvent controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

Protocol:

-

Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

-

Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 10 minutes).

-

Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the monoaromatic lichen compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and its substrate, arachidonic acid.

-

Reaction Setup: In a suitable assay plate, combine the COX-2 enzyme, a fluorescent probe, and the test compound at various concentrations.

-

Incubation: Incubate the mixture at room temperature for a brief period.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm. The probe fluoresces upon reacting with prostaglandin (B15479496) G2, the initial product of the COX-2 reaction.

-

Data Analysis: Calculate the rate of the reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

The biological activities of monoaromatic lichen compounds are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathways

Monoaromatic lichen compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells by modulating key signaling pathways such as the NF-κB and PI3K/Akt/mTOR pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Some lichen compounds have been shown to inhibit this pathway.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell growth, proliferation, and survival. Its aberrant activation is common in cancer. Usnic acid, a well-known lichen compound, has been shown to interact with this pathway.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the screening and characterization of the biological activities of monoaromatic lichen compounds.

Conclusion

Monoaromatic compounds from lichens represent a valuable and largely untapped resource for the discovery of new bioactive molecules. Their demonstrated antimicrobial, enzyme-inhibitory, anticancer, anti-inflammatory, and antioxidant activities, coupled with their relatively simple chemical structures, make them attractive candidates for further investigation and development in the pharmaceutical and biotechnological industries. This technical guide provides a foundational resource for researchers to explore the rich biological potential of these fascinating natural products. Further research focusing on the specific molecular targets and mechanisms of action of a wider range of monoaromatic lichen compounds will be crucial for translating their therapeutic promise into clinical applications.

References

Potential Therapeutic Applications of Ethyl Everninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound isolated from oakmoss (Evernia prunastri), represents a molecule of interest for potential therapeutic development. While direct research on this compound is limited, its structural relationship to evernic acid—a well-studied lichen metabolite—provides a strong basis for exploring its pharmacological potential. This technical guide synthesizes the available data on this compound and its parent compound, evernic acid, focusing on potential anticancer, antioxidant, and antimicrobial applications. This document aims to provide a comprehensive resource for researchers and drug development professionals by detailing experimental protocols, presenting quantitative data, and visualizing key biological pathways and workflows.

Introduction

This compound (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a secondary metabolite found in lichens, particularly in oakmoss (Evernia prunastri)[1][2]. As a derivative of evernic acid, it belongs to the class of depsides, which are esters of two or more hydroxybenzoic acid units. While evernic acid has been the subject of numerous studies investigating its biological activities, this compound remains largely unexplored. This guide bridges this knowledge gap by presenting the limited direct evidence for this compound's bioactivity and leveraging the more extensive data available for evernic acid to highlight promising avenues for future research and drug development.

Potential Therapeutic Applications

The therapeutic potential of this compound is inferred from its structural similarity to evernic acid, which has demonstrated anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity

Direct studies on the anticancer activity of this compound are scarce. However, a study on the cytotoxicity of a series of orsellinates (2,4-dihydroxy-6-methylbenzoates) provides a crucial data point. This research demonstrated that this compound (referred to as 4-methoxy-ethyl orsellinate) exhibits cytotoxic effects.

Evernic acid, the parent compound of this compound, has shown more extensively documented anticancer properties. It has been reported to suppress the proliferation of human breast cancer cell lines (MCF-7 and MDA-MB-453) and ovarian cancer cell lines in a dose-dependent manner[3]. The mechanism of action is believed to involve the inhibition of the TrxR1 enzyme and the induction of apoptosis[3].

Table 1: Quantitative Data on the Cytotoxic and Anticancer Activities of this compound and Evernic Acid

| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |

| This compound | Brine Shrimp Lethality Test | Artemia salina | LC50 | > 500 µM | |

| Evernic Acid | MTT Assay | MCF-7 (Breast Cancer) | IC50 | 33.79 µg/mL | [3] |

| Evernic Acid | MTT Assay | MDA-MB-453 (Breast Cancer) | IC50 | 121.40 µg/mL | |

| Evernic Acid | MTT Assay | OVCAR-3 (Ovarian Cancer) | IC50 | 10 µM | |

| Evernic Acid | MTT Assay | A2780 (Ovarian Cancer) | IC50 | >10 µM | |

| Evernic Acid | MTT Assay | SKOV-3 (Ovarian Cancer) | IC50 | >10 µM |

Antioxidant Activity

The antioxidant potential of this compound has not been directly quantified in published studies. However, evernic acid has demonstrated significant antioxidant capabilities, which are attributed to its phenolic hydroxyl groups that can scavenge free radicals.

Table 2: Quantitative Data on the Antioxidant Activity of Evernic Acid

| Compound | Assay | Endpoint | Result | Reference |

| Evernic Acid | DPPH Radical Scavenging | IC50 | Not explicitly quantified in the provided search results | |

| Evernic Acid | Superoxide Anion Radical Scavenging | Not explicitly quantified in the provided search results | ||

| Evernic Acid | Reducing Power Assay | Not explicitly quantified in the provided search results |

Antimicrobial Activity

There is a lack of specific data on the antimicrobial activity of this compound. However, extracts from Evernia prunastri, the natural source of this compound, have shown antimicrobial effects against various pathogens. Evernic acid, a major component of these extracts, is believed to be a significant contributor to this activity.

Table 3: Quantitative Data on the Antimicrobial Activity of Evernic Acid

| Compound | Microorganism | Assay | Endpoint | Result | Reference |

| Evernic Acid | Staphylococcus aureus | Broth Microdilution | MIC | Not explicitly quantified in the provided search results | |

| Evernic Acid | Candida albicans | Broth Microdilution | MIC | Not explicitly quantified in the provided search results |

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below. These protocols are based on methodologies used for evernic acid and can be adapted for the evaluation of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the this compound solution to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid or Trolox is used as a positive control.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without the compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the potential therapeutic applications of this compound, based on the mechanisms of its parent compound, evernic acid, and standard experimental workflows.

Caption: Proposed anticancer mechanism of evernic acid.

Caption: Experimental workflow for the MTT assay.

Caption: Workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This compound presents an intriguing yet understudied natural product with potential therapeutic applications. The limited available data, primarily on its cytotoxicity, combined with the extensive research on its parent compound, evernic acid, suggests that this compound warrants further investigation as a potential anticancer, antioxidant, and antimicrobial agent.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the anticancer, antioxidant, and antimicrobial activities of purified this compound.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its therapeutic properties and understand the contribution of its specific chemical moieties to its biological activity.

This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound, a promising compound from the rich chemical diversity of lichens.

References

Preliminary Studies on the Mechanism of Action of Ethyl Everninate: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring compound found in oakmoss (Evernia prunastri), has been identified as a secondary metabolite.[1][2][3][4][5] Despite its known presence in this common lichen, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific mechanism of action. Preliminary investigations and broader studies on related compounds suggest potential areas for future research, but detailed experimental data on this compound's signaling pathways and pharmacological effects are currently lacking. This document summarizes the existing information and highlights the need for further focused research to elucidate the bioactivity of this compound.

Introduction

This compound, chemically known as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a monoaromatic compound isolated from oakmoss. Oakmoss extracts are utilized in the fragrance industry, where they have also been noted for their potential to cause skin sensitization. While the presence of this compound in these extracts is established, its specific contribution to either the fragrance profile or the allergenic potential remains to be fully characterized. The broader class of lichen-derived compounds has been shown to possess a range of biological activities, including antimicrobial and enzyme inhibitory effects, suggesting that this compound may also have pharmacological properties worthy of investigation.

Current State of Research on this compound

A thorough search of scientific databases for studies specifically detailing the mechanism of action of this compound has yielded limited results. The existing literature primarily focuses on the isolation and identification of this compound from its natural source, Evernia prunastri. There is a notable absence of published research investigating its interactions with specific cellular targets, its effects on signaling pathways, or its dose-dependent physiological effects.

Potential Areas of Investigation Based on Related Compounds

While direct evidence is scarce, the biological activities of structurally related compounds and other natural extracts may offer clues for future research directions.

Numerous studies have explored the anti-inflammatory properties of various plant-derived extracts and other ethyl ester compounds. For instance, some natural compounds have been shown to exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes. A logical starting point for investigating this compound's mechanism of action would be to assess its potential to modulate these key inflammatory pathways.

Logical Workflow for Investigating Anti-inflammatory Potential

Caption: Proposed experimental workflow for evaluating the anti-inflammatory activity of this compound.

Lichen-derived compounds are known for their antimicrobial properties. Preliminary studies could involve screening this compound against a panel of pathogenic bacteria and fungi to determine its spectrum of activity. Subsequent mechanistic studies could then focus on its effects on microbial cell viability, membrane integrity, and essential enzymatic processes.

Experimental Workflow for Antimicrobial Screening

Caption: Suggested workflow for investigating the antimicrobial properties of this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide a detailed mechanism of action for this compound. The information available is limited to its identification as a natural product. Based on the activities of related compounds, promising avenues for future research include the investigation of its potential anti-inflammatory and antimicrobial properties. To address the existing knowledge gap, it is imperative for researchers to conduct focused studies that include:

-

In vitro enzymatic and cell-based assays to identify specific molecular targets.

-

Quantitative dose-response studies to determine the potency and efficacy of this compound.

-

Detailed experimental protocols to ensure the reproducibility of findings.

-

In vivo studies in relevant animal models to validate in vitro findings.

The elucidation of this compound's mechanism of action could pave the way for its development as a novel therapeutic agent or provide a better understanding of the bioactivity of oakmoss extracts.

References

- 1. This compound | CAS#:6110-36-7 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Ethyl 2-Hydroxy-4-methoxy-6-methylbenzoate|6110-36-7 [benchchem.com]

- 5. Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester | C11H14O4 | CID 80201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl Everninate: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring phenolic compound, has garnered interest within the scientific community for its presence in various lichen species and its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its isolation, synthesis, and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, chemically known as ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, is a secondary metabolite predominantly found in the lichen Evernia prunastri (oakmoss). It belongs to the class of atranol-like compounds, which are known for their diverse biological activities. This guide delves into the historical context of its discovery, methods of its procurement, and a review of its known biological functions, with a focus on providing practical, detailed methodologies for further research.

Discovery and History

The first documented isolation of this compound from the lichen Evernia prunastri appears to be in the early 1970s. A pivotal study published in 1972 by Gonzalez, Martin, and Yanes in the journal Phytochemistry detailed the characterization of fifteen phenolic substances from this lichen, among which this compound was identified. This work laid the foundation for subsequent investigations into the chemical constituents of Evernia prunastri and the broader class of lichen depsides and their derivatives.

Prior to this, the study of lichen chemistry had been progressing for decades, with pioneers like Yasuhiko Asahina in Japan making significant contributions to the structural elucidation of various lichen acids. The discovery of this compound was a part of a broader effort to systematically catalogue the diverse secondary metabolites produced by lichens, which are now recognized as a rich source of novel bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

| Synonyms | This compound, Everninic acid ethyl ester |

| CAS Number | 6110-36-7 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 74-76 °C |

| Solubility | Soluble in acetone (B3395972), ethanol (B145695), methanol (B129727), and other organic solvents. |

Experimental Protocols

Isolation of this compound from Evernia prunastri

This protocol describes a general method for the extraction and isolation of this compound from the lichen Evernia prunastri.

Materials:

-

Dried and ground Evernia prunastri thalli

-

Acetone

-

Methanol

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm)

Procedure:

-

Extraction: Macerate 100 g of dried, ground Evernia prunastri thalli in 1 L of acetone at room temperature for 24 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 50 cm length, 4 cm diameter) packed in hexane.

-

Dissolve the crude extract in a minimal amount of acetone and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of the column.

-

Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of approximately 20 mL.

-

Monitor the fractions by TLC using a hexane:ethyl acetate (8:2, v/v) mobile phase.

-

Visualize the spots under a UV lamp at 254 nm. This compound should appear as a UV-active spot.

-

-

Purification:

-

Combine the fractions containing the compound of interest (identified by comparison with a standard if available).

-

Concentrate the combined fractions under reduced pressure to yield purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system like hexane-ethyl acetate.

-

Synthesis of this compound

This protocol outlines the synthesis of this compound via Fischer esterification of 2-hydroxy-4-methoxy-6-methylbenzoic acid.

Materials:

-

2-hydroxy-4-methoxy-6-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g of 2-hydroxy-4-methoxy-6-methylbenzoic acid in 100 mL of absolute ethanol.

-

Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purify the product by column chromatography or recrystallization as described in the isolation protocol.

Biological Activity Assays

This protocol details the determination of the MIC of this compound against bacterial strains using the broth microdilution method.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent for the compound

-

Positive control antibiotic (e.g., ampicillin)

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Preparation of Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and DMSO without the test compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

This protocol describes the evaluation of the antioxidant potential of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Ascorbic acid (as a positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the this compound solution or the positive control (ascorbic acid) to the wells.

-

For the blank, add 100 µL of methanol to the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH free radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

Biological Activities and Mechanism of Action

While extensive research specifically on this compound is somewhat limited, its structural similarity to other lichen-derived phenolic compounds, such as atranorin, suggests potential biological activities.

-

Antimicrobial Activity: Lichen secondary metabolites are well-known for their antimicrobial properties. It is hypothesized that this compound may exhibit activity against various bacteria and fungi. The mechanism is likely related to the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Antioxidant Activity: The phenolic hydroxyl group in the structure of this compound suggests that it may act as a free radical scavenger, thereby exhibiting antioxidant properties.

-

Skin Sensitization: Related atranol-like compounds, such as atranol and chloroatranol, are known contact allergens found in oakmoss extracts used in perfumery. These compounds can act as haptens, binding to skin proteins and eliciting an immune response, which can lead to allergic contact dermatitis. The mechanism involves the activation of T-lymphocytes and the release of pro-inflammatory cytokines. It is plausible that this compound could have similar sensitizing properties, although this requires further investigation.

Conclusion

This compound represents an intriguing natural product with a history rooted in the exploration of lichen chemistry. This guide has provided a detailed overview of its discovery, methods for its isolation and synthesis, and protocols for evaluating its potential biological activities. The information presented herein is intended to facilitate further research into this compound, which may hold promise for applications in pharmacology and other scientific disciplines. Future studies should focus on elucidating its specific mechanisms of action and exploring its full therapeutic potential.

Ethyl Everninate and Its Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl everninate, a naturally occurring depside found in the lichen Evernia prunastri (oakmoss), belongs to a class of phenolic compounds with growing interest in the scientific community. While research on this compound itself is emerging, studies on its parent compound, orsellinic acid, and a series of its alkyl ester derivatives have revealed a spectrum of biological activities. This technical guide provides a comprehensive overview of this compound and its related derivatives, focusing on their natural sources, biosynthesis, biological activities, and experimental protocols for their study. Quantitative data from various studies are summarized, and key pathways are visualized to facilitate a deeper understanding of these promising natural products.

Introduction

Lichens are a unique symbiotic association between a fungus (mycobiont) and one or more photosynthetic partners (photobiont), typically a green alga or cyanobacterium. They are prolific producers of a diverse array of secondary metabolites, many of which are not found elsewhere in nature. Among these are the depsides, which are esters formed from two or more hydroxybenzoic acid units. This compound (ethyl 2-hydroxy-4-methoxy-6-methylbenzoate) is a simple depside, an ethyl ester of everninic acid, which is a methylated derivative of orsellinic acid. It is a known constituent of oakmoss (Evernia prunastri), a lichen species extensively used in the fragrance industry.[1] Beyond its aromatic properties, the structural similarity of this compound to other biologically active orsellinates suggests its potential as a lead compound in drug discovery. This guide will delve into the current knowledge of this compound and its derivatives, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Profile and Natural Occurrence

This compound is structurally characterized as the ethyl ester of 2-hydroxy-4-methoxy-6-methylbenzoic acid. Its chemical properties are summarized in Table 1. The primary natural source of this compound is the lichen Evernia prunastri, commonly known as oakmoss.[1] This lichen is typically found on the trunks and branches of oak trees in temperate climates.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

| Synonyms | Ethyl orsellinate methyl ether, Everninic acid ethyl ester |

| CAS Number | 6110-36-7 |

| Molecular Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 129-132 °C[2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone (B3395972).[3] |

Other related orsellinate derivatives, such as methyl orsellinate and ethyl orsellinate (ethyl 2,4-dihydroxy-6-methylbenzoate), have also been isolated from lichens like Peltigera aphthosa.[2]

Biosynthesis of Orsellinate Precursors

The biosynthesis of this compound and other orsellinates originates from the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi, including the mycobionts of lichens. The core structural unit, orsellinic acid, is assembled by a polyketide synthase (PKS) enzyme.

The process begins with a starter unit, typically acetyl-CoA, which is sequentially extended by three molecules of malonyl-CoA. The resulting linear polyketide chain undergoes intramolecular cyclization and aromatization, catalyzed by the PKS, to form orsellinic acid. Subsequent modifications, such as methylation by methyltransferases and esterification with ethanol, lead to the formation of this compound. The exact enzymatic machinery for the final esterification step in lichens is not yet fully elucidated.

Biological Activities of Orsellinate Derivatives

While specific quantitative data on the biological activities of this compound are not extensively available, studies on a series of alkyloxycarbonyl derivatives of orsellinic acid (orsellinates) provide valuable insights into the potential of this class of compounds.

Cytotoxic Activity

A study investigating the cytotoxic activity of a series of orsellinates against brine shrimp (Artemia salina) revealed a correlation between the length of the alkyl chain and cytotoxicity. The results, summarized in Table 2, indicate that increasing the lipophilicity by elongating the alkyl chain enhances the cytotoxic effect. Hexyl orsellinate was found to be the most active compound in this series. Another study evaluated the in vitro antitumour activity of orsellinates against several human cancer cell lines, with n-butyl orsellinate showing the most promising activity.

Table 2: Cytotoxic Activity of Orsellinate Derivatives against Artemia salina

| Compound | R Group | LC₅₀ (µM) |

| Methyl orsellinate | -CH₃ | > 500 |

| Ethyl orsellinate | -CH₂CH₃ | 375 |

| n-Propyl orsellinate | -(CH₂)₂CH₃ | 163 |

| n-Butyl orsellinate | -(CH₂)₃CH₃ | 94 |

| n-Pentyl orsellinate | -(CH₂)₄CH₃ | 42 |

| n-Hexyl orsellinate | -(CH₂)₅CH₃ | 31 |

| This compound (4-methoxy-ethyl orsellinate) | -CH₂CH₃ (with OCH₃ at C4) | 188 |

Note: Data for this compound is included for comparison, though it has a methoxy (B1213986) group at the C4 position, unlike the other dihydroxy compounds in the series.

Antimicrobial Activity